

An In-depth Technical Guide to the Chemical Properties and Structure of (+)-Bufuralol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Bufuralol

Cat. No.: B13416817

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Bufuralol is the dextrorotatory enantiomer of Bufuralol, a non-selective β -adrenergic receptor antagonist with partial agonist activity.^{[1][2]} It is a well-established probe substrate for the cytochrome P450 2D6 (CYP2D6) enzyme, making it a critical tool in drug metabolism and pharmacokinetic studies.^[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **(+)-Bufuralol**.

Chemical Structure and Stereochemistry

The chemical structure of Bufuralol features a benzofuran ring system linked to a substituted ethanolamine side chain. The molecule possesses a single chiral center at the carbon atom bearing the hydroxyl group, giving rise to two enantiomers: (R)-**(+)-Bufuralol** and (S)-**(-)-Bufuralol**. The β -adrenergic blocking activity resides mainly in the **(-)-isomer**.^[1]

IUPAC Name: (R)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol

Key Functional Groups:

- Benzofuran: A bicyclic aromatic ether.
- Secondary Amine: The tert-butylamino group.

- Secondary Alcohol: The hydroxyl group on the ethanolamine side chain.

Physicochemical Properties

Quantitative data for the specific (+)-enantiomer of Bufuralol are not readily available in publicly accessible literature. The majority of reported data pertains to the racemic mixture ((±)-Bufuralol) or its hydrochloride salt. The following tables summarize the available data.

Table 1: General Chemical Properties of Bufuralol

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₂₃ NO ₂	[4]
Molecular Weight	261.36 g/mol	[4][5]
Boiling Point	393.2 °C at 760 mmHg	

Table 2: Properties of (±)-Bufuralol Hydrochloride

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₂₄ ClNO ₂	[6]
Molecular Weight	297.82 g/mol	[7]
Melting Point	143-146 °C	
Form	Solid	

Table 3: Solubility of (±)-Bufuralol Hydrochloride

Solvent	Solubility	Source(s)
Water	Soluble	
Methanol	Soluble	
Ethanol	15 mg/mL	[8]
Dimethylformamide (DMF)	15 mg/mL	[8]
Dimethyl sulfoxide (DMSO)	10 mg/mL	[8]
PBS (pH 7.2)	5 mg/mL	[8]

Experimental Protocols

Detailed experimental protocols for determining the fundamental physicochemical properties of **(+)-Bufuralol** are provided below. These are generalized methods that can be adapted for this specific compound.

Melting Point Determination

Methodology: Capillary Melting Point Method

- Sample Preparation: A small amount of finely powdered, dry **(+)-Bufuralol** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
 - The heating rate is then reduced to 1-2°C per minute.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
- Purity Indication: A sharp melting range (typically $\leq 1^{\circ}\text{C}$) is indicative of a pure compound.

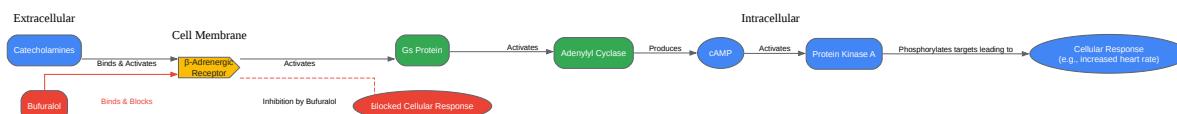
Solubility Determination

Methodology: Shake-Flask Method

- Preparation of Saturated Solution: An excess amount of **(+)-Bufuralol** is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.
- Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
- Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of **(+)-Bufuralol** in the diluted sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is calculated from the measured concentration and the dilution factor.

pKa Determination

Methodology: Potentiometric Titration

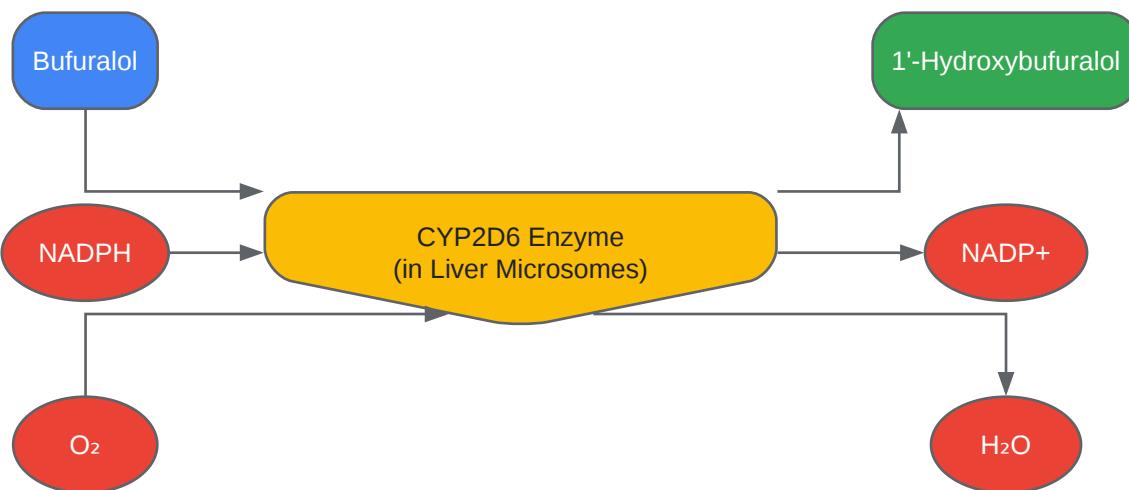

- Sample Preparation: A precise weight of **(+)-Bufuralol** is dissolved in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if aqueous solubility is low). The solution should be of a known concentration.
- Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.
- Titration:

- The solution of **(+)-Bufuralol** is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is recorded after each incremental addition of the titrant.
- Data Analysis:
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The equivalence point is determined from the inflection point of the curve.
 - The pKa is the pH at which half of the compound is ionized. This corresponds to the pH at the half-equivalence point on the titration curve.

Signaling and Metabolic Pathways

β -Adrenergic Receptor Blockade

As a β -adrenergic antagonist, **(+)-Bufuralol** competitively inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β -adrenergic receptors.[9] This blockade prevents the activation of the Gs protein-coupled signaling cascade.



[Click to download full resolution via product page](#)

Caption: β -Adrenergic receptor signaling pathway and its inhibition by Bufuralol.

Metabolic Pathway: CYP2D6-Mediated Hydroxylation

The primary metabolic pathway of Bufuralol is the 1'-hydroxylation of the ethyl group, a reaction predominantly catalyzed by the CYP2D6 enzyme in the liver.[3][10] This metabolic step is a key determinant of Bufuralol's pharmacokinetic profile.

1. Preparation

Prepare Reagents:
- Human Liver Microsomes (HLM) or recombinant CYP2D6
- Bufuralol (Substrate)
- Test Compound (Inhibitor)
- NADPH regenerating system
- Buffer (e.g., Potassium Phosphate)

2. Incubation

Pre-incubate HLM/CYP2D6, Buffer, and Test Compound

Initiate reaction by adding Bufuralol and NADPH regenerating system

Incubate at 37°C

3. Termination & Analysis

Terminate reaction (e.g., with cold acetonitrile)

Centrifuge to pellet protein

Analyze supernatant for 1'-Hydroxybufuralol (HPLC-Fluorescence or LC-MS/MS)

4. Data Analysis

Calculate rate of metabolite formation

Determine IC₅₀ value for the Test Compound

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Bufuralol | C16H23NO2 | CID 71733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Blackboard [gsrs.ncats.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. What is the mechanism of Bupranolol Hydrochloride? [synapse.patsnap.com]
- 10. Molecular Mechanisms Underlying β -Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties and Structure of (+)-Bufuralol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13416817#bufuralol-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com